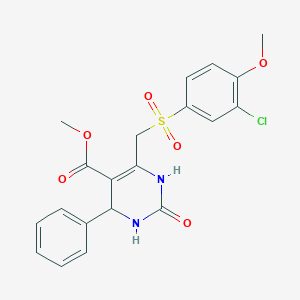

Methyl 6-(((3-chloro-4-methoxyphenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . It also contains a sulfonyl group, which is a functional group that is often found in organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic center to the molecule, while the phenyl and sulfonyl groups add additional complexity .Chemical Reactions Analysis

As for the chemical reactions, pyrimidines are known to participate in a variety of chemical reactions. They can act as bases, forming N-alkyl and N-acyl derivatives. They can also undergo electrophilic substitution at the 5-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and charge distribution would all influence its properties .Scientific Research Applications

Ring Expansion and Structural Analysis

- Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a related compound, has been utilized in chemical research for ring expansion to form different derivatives, showcasing its versatility in synthetic transformations (Bullock et al., 1972).

Synthesis of Novel Derivatives

- A study reported the synthesis of novel chromone-pyrimidine coupled derivatives using an environmentally friendly method. These derivatives showed significant antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Tiwari et al., 2018).

Potential as Enzyme Inhibitors

- Structural characterization of dihydropyrimidine derivatives revealed their potential as inhibitors of the human dihydrofolate reductase (DHFR) enzyme, an important target in cancer therapy (Al-Wahaibi et al., 2021).

Environmental Degradation Studies

- Degradation studies of related compounds by microorganisms such as Aspergillus niger highlight the environmental impact and biodegradation processes of these compounds in agricultural settings (Sharma et al., 2012).

Antihypertensive and Anti-inflammatory Potential

- Research on related tetrahydropyrimidine derivatives demonstrated their potential in exhibiting antihypertensive and anti-inflammatory activities, suggesting applications in medicinal chemistry (Chikhale et al., 2009).

Thermodynamic Properties

- The thermodynamic properties of similar tetrahydropyrimidine derivatives have been investigated, contributing to the understanding of their stability and reactivity, which is crucial for their application in various chemical processes (Klachko et al., 2020).

Antimicrobial Activity

- Synthesis of hydroxyimino-dihydropyrimidine carboxylic acids, related to the compound , displayed significant antimicrobial activity, underlining the potential of these compounds in the development of new antimicrobial drugs (Shastri, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 6-[(3-chloro-4-methoxyphenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O6S/c1-28-16-9-8-13(10-14(16)21)30(26,27)11-15-17(19(24)29-2)18(23-20(25)22-15)12-6-4-3-5-7-12/h3-10,18H,11H2,1-2H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYMCZJGHRVIFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(((3-chloro-4-methoxyphenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2723118.png)

![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2723120.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2723127.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2723128.png)